
1-Bromo-2-(2-propoxyethoxy)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(2-propoxyethoxy)cyclopentane is an organic compound with the molecular formula C10H19BrO2. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with a ring structure. This compound is characterized by the presence of a bromine atom and a propoxyethoxy group attached to a cyclopentane ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-propoxyethoxy)cyclopentane can be synthesized through a multi-step process involving the following steps:
Bromination of Cyclopentane: Cyclopentane is reacted with bromine in the presence of a catalyst to form bromocyclopentane.
Etherification: Bromocyclopentane is then reacted with 2-propoxyethanol in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and controlled reaction environments is crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(2-propoxyethoxy)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclopentane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of 2-(2-propoxyethoxy)cyclopentanol.
Oxidation: Formation of 2-(2-propoxyethoxy)cyclopentanone.
Reduction: Formation of 2-(2-propoxyethoxy)cyclopentane.
Applications De Recherche Scientifique
1-Bromo-2-(2-propoxyethoxy)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(2-propoxyethoxy)cyclopentane involves its interaction with molecular targets through its functional groups. The bromine atom and the propoxyethoxy group can participate in various chemical reactions, leading to the formation of different products. The compound can act as a nucleophile or electrophile, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-chlorocyclopentane: Similar structure with a chlorine atom instead of the propoxyethoxy group.
1-Bromo-2-methoxycyclopentane: Similar structure with a methoxy group instead of the propoxyethoxy group.
1-Bromo-2-ethoxycyclopentane: Similar structure with an ethoxy group instead of the propoxyethoxy group.
Uniqueness
1-Bromo-2-(2-propoxyethoxy)cyclopentane is unique due to the presence of the propoxyethoxy group, which imparts specific chemical properties and reactivity. This functional group allows for unique interactions and reactions that are not observed in similar compounds with different substituents.
Propriétés
Formule moléculaire |
C10H19BrO2 |
|---|---|
Poids moléculaire |
251.16 g/mol |
Nom IUPAC |
1-bromo-2-(2-propoxyethoxy)cyclopentane |
InChI |
InChI=1S/C10H19BrO2/c1-2-6-12-7-8-13-10-5-3-4-9(10)11/h9-10H,2-8H2,1H3 |
Clé InChI |
CUMDSESOQKIAPV-UHFFFAOYSA-N |
SMILES canonique |
CCCOCCOC1CCCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


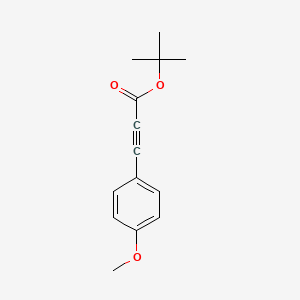
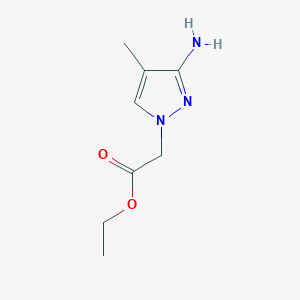
![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)

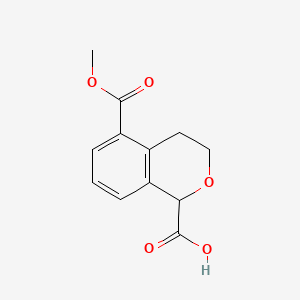
![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)

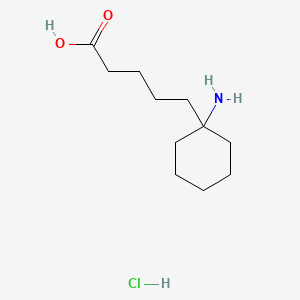
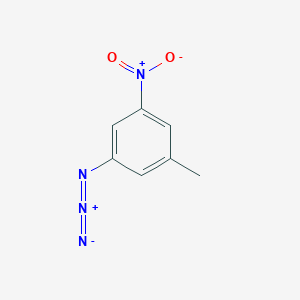

![[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)
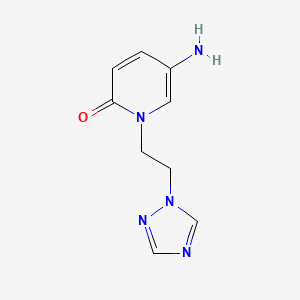
![tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B13476594.png)
![1-Thia-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13476595.png)
